
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate typically involves the reaction of 2-chloromethyl-4-methylquinoline with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process involves the following steps:
Formation of 2-chloromethyl-4-methylquinoline: This intermediate is synthesized by reacting 2-amino-4-methylquinoline with formaldehyde and hydrochloric acid.
Esterification: The intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
科学的研究の応用
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Chloromethyl-4-methylquinoline: Shares the chloromethyl and quinoline core but lacks the ester group.
Methyl 4-methylquinoline-3-carboxylate: Similar structure but without the chloromethyl group.
Uniqueness
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is unique due to the presence of both the chloromethyl and ester functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2/h3-6H,7H2,1-2H3 |
InChIキー |
NJOVGGHVCBGHOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





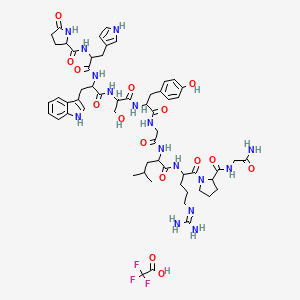

![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)
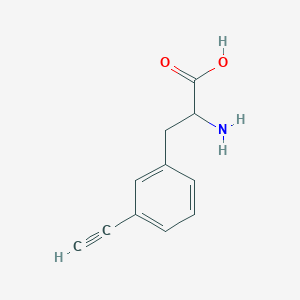

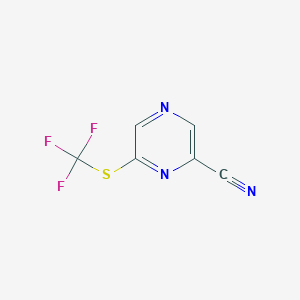
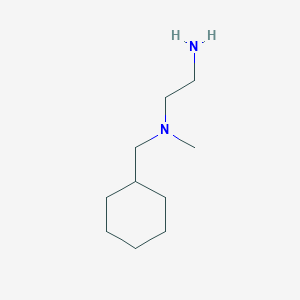
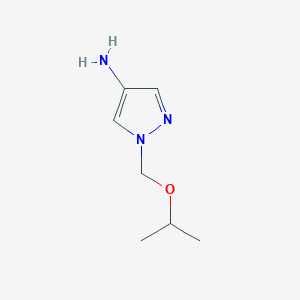
![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

